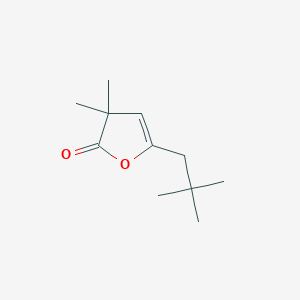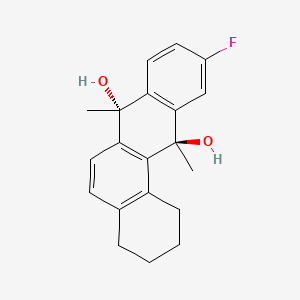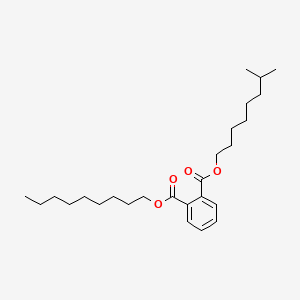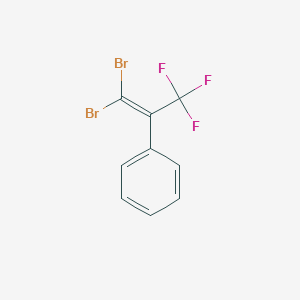
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene: is an organic compound with the molecular formula C9H5Br2F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene typically involves the reaction of benzene with 1,1-dibromo-3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions: (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. Fluorinated compounds often exhibit unique interactions with biological systems, making them candidates for drug development and biochemical studies.
Industry: In the industrial sector, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is used in the manufacture of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the molecule influences its reactivity and interaction with other chemical species. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)naphthalene
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)pyrrolidine
- 2-Bromo-3,3,3-trifluoropropene
Comparison: Compared to these similar compounds, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms on the same molecule. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and potential for further functionalization.
Properties
CAS No. |
103670-60-6 |
|---|---|
Molecular Formula |
C9H5Br2F3 |
Molecular Weight |
329.94 g/mol |
IUPAC Name |
(1,1-dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H5Br2F3/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H |
InChI Key |
JWLYOOQGGZZZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Br)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


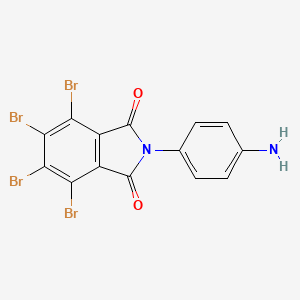
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

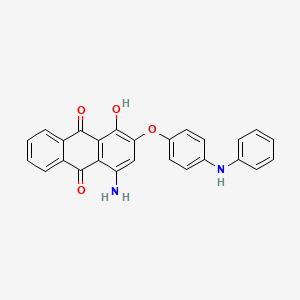
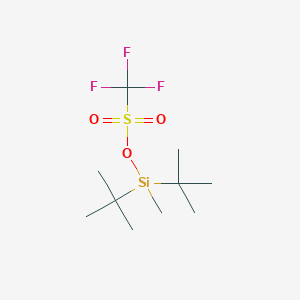
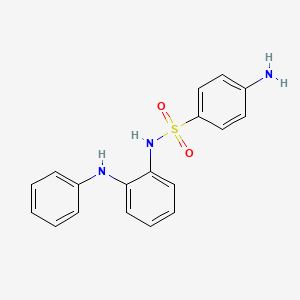
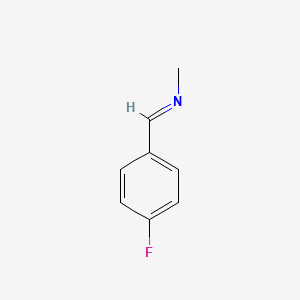

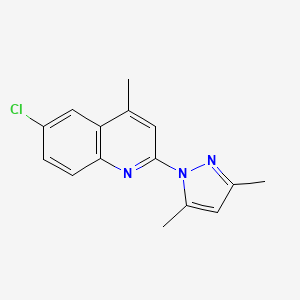
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
